molecular formula C14H15BrN2O3 B2403723 Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate CAS No. 878923-07-0

Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate

Cat. No.: B2403723
CAS No.: 878923-07-0
M. Wt: 339.189
InChI Key: YIZLUHIMBZWQEQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is a chemical compound with the molecular formula C14H15BrN2O3. It is a derivative of quinazolinone, a heterocyclic compound that has been widely studied for its potential biological activities. The presence of a bromine atom and a tert-butyl ester group in its structure makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-(6-bromo-4-oxoquinazolin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-14(2,3)20-12(18)7-17-8-16-11-5-4-9(15)6-10(11)13(17)19/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZLUHIMBZWQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromo-4-oxoquinazolin-3-yl)acetate typically involves the reaction of 6-bromo-4-oxoquinazoline with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl 2-(6-bromo-4-oxoquinazolin-3-yl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the quinazolinone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolinone derivatives.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: Products include quinazolinone derivatives with additional functional groups.

Scientific Research Applications

Biological Activities

Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate exhibits various biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Research indicates that compounds related to this compound demonstrate significant antimicrobial properties. For instance, derivatives of quinazoline have been shown to be effective against various bacterial strains, suggesting that similar activities could be expected from this compound due to its structural similarities .

Anticancer Potential

The anticancer activity of quinazoline derivatives has been well-documented. Studies have highlighted that certain compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption . this compound's structural features may enhance its efficacy as an anticancer agent.

Acetylcholinesterase Inhibition

Compounds with similar heterocyclic structures have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's . The potential of this compound as an acetylcholinesterase inhibitor warrants further exploration.

Comparative Analysis of Related Compounds

The following table summarizes the structural similarities and notable activities of related compounds:

Compound NameStructureNotable Activity
6-BromoquinazolineStructureAntibacterial
4-OxoquinazolineStructureAnticancer
Tert-butyl 2-(6-bromoquinazolinone)StructureEnzyme Inhibition
Tert-butyl 2-(6-bromo-4-oxo...acetate StructurePotentially Antimicrobial & Anticancer

The unique combination of a bromo substituent and a tert-butyl ester group in this compound may enhance its solubility and bioactivity compared to other similar quinazoline derivatives .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of quinazoline derivatives, highlighting their potential as therapeutic agents. For example:

  • Antimicrobial Studies : A series of new quinazoline derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications led to enhanced activity against both bacterial and fungal strains .
  • Anticancer Research : Investigations into the anticancer properties of related compounds demonstrated significant cytotoxic effects on various cancer cell lines, supporting the hypothesis that structurally similar compounds may exhibit comparable effects .

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-bromo-4-oxoquinazolin-3-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group in the quinazolinone ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl bromoacetate
  • Ethyl bromoacetate
  • Methyl bromoacetate
  • Benzyl bromoacetate

Uniqueness

Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is unique due to the presence of both a bromine atom and a tert-butyl ester group in its structure. This combination provides it with distinct reactivity and potential biological activities compared to other similar compounds .

Biological Activity

Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C14H15BrN2O3
  • Molar Mass : 339.18 g/mol
  • CAS Number : 878923-07-0
  • Solubility : The compound exhibits high solubility attributed to the tert-butyl group, which enhances its bioavailability in various solvents .

The biological activity of this compound is primarily associated with its interaction with specific biological targets:

  • Inhibition of Enzymes : The compound has been studied for its potential as an enzyme inhibitor, particularly against phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. Inhibitors of PDEs can modulate levels of cyclic nucleotides, influencing various physiological processes .
  • Antiviral Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit antiviral properties. The mechanism may involve the inhibition of viral replication or interference with viral entry into host cells .
  • Cytotoxic Effects : Research indicates that certain derivatives can exhibit cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites cells .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Activity Target IC50/EC50 Values Reference
PDE InhibitionPDE4140 nM (in vitro)
Antiviral ActivityVarious viral strainsEC50 ~30 μM
CytotoxicityEAC and DLA cell linesMIC ~6 µg/mL

Case Studies

  • PDE Inhibition Study : A study evaluated the inhibitory effects of various quinazoline derivatives on phosphodiesterase activity. This compound demonstrated selective inhibition of PDE4 isoforms, indicating its potential therapeutic role in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Antiviral Screening : In a screening assay for antiviral agents, compounds related to this compound were tested against several viruses. The results showed that these compounds could significantly reduce viral titers in vitro, suggesting their potential as antiviral therapeutics .
  • Cytotoxicity Assessment : A cytotoxicity study was conducted using Ehrlich’s ascites carcinoma cells to evaluate the effectiveness of synthesized conjugates based on quinazoline structures. Results indicated that these compounds exhibited significant cytotoxic effects at low concentrations, highlighting their potential for cancer therapy .

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